molecular formula C25H30N2O4S2 B430192 pentyl 2-[[12,12-dimethyl-4-(4-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate CAS No. 332393-06-3

pentyl 2-[[12,12-dimethyl-4-(4-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

Cat. No.: B430192
CAS No.: 332393-06-3
M. Wt: 486.7g/mol
InChI Key: CQTJCBIPBMLQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl {[6,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of pentyl {[6,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate typically involves esterification reactions. Esterification is a chemical reaction between an alcohol and an acid, often catalyzed by an acid catalyst such as sulfuric acid . The specific synthetic route for this compound would involve the reaction of pentanol with the corresponding acid derivative of the pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine core under controlled conditions.

Chemical Reactions Analysis

Pentyl {[6,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of pentyl {[6,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds include other esters and derivatives of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine. These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of pentyl {[6,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate lies in its specific ester linkage and the presence of the pentyl group, which can influence its chemical properties and biological activities .

Properties

CAS No.

332393-06-3

Molecular Formula

C25H30N2O4S2

Molecular Weight

486.7g/mol

IUPAC Name

pentyl 2-[[12,12-dimethyl-4-(4-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

InChI

InChI=1S/C25H30N2O4S2/c1-5-6-7-12-30-20(28)15-32-24-26-22-21(18-13-25(3,4)31-14-19(18)33-22)23(29)27(24)17-10-8-16(2)9-11-17/h8-11H,5-7,12-15H2,1-4H3

InChI Key

CQTJCBIPBMLQNN-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)C

Canonical SMILES

CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)C

Origin of Product

United States

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